Ald-benzyl-PEG4-CH2 tBu-ester

Bioconjugation Oxime Ligation Hydrazone Formation

Ald-benzyl-PEG4-CH2 tBu-ester (CAS: 2421119-25-5) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 368.42 g/mol and the molecular formula C19H28O7. It features an aldehyde-functionalized benzyl group at one terminus for chemoselective oxime or hydrazone ligation, and a tert-butyl (tBu) ester-protected carboxylic acid at the other for controlled, orthogonal deprotection under mild acidic conditions.

Molecular Formula C19H28O7
Molecular Weight 368.4 g/mol
Cat. No. B8115847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-benzyl-PEG4-CH2 tBu-ester
Molecular FormulaC19H28O7
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C19H28O7/c1-19(2,3)26-18(21)15-24-11-10-22-8-9-23-12-13-25-17-6-4-16(14-20)5-7-17/h4-7,14H,8-13,15H2,1-3H3
InChIKeySEFJXASLCYCFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-benzyl-PEG4-CH2 tBu-ester: Heterobifunctional PEG4 Linker Procurement Specifications and CAS 2421119-25-5 Identification


Ald-benzyl-PEG4-CH2 tBu-ester (CAS: 2421119-25-5) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 368.42 g/mol and the molecular formula C19H28O7 . It features an aldehyde-functionalized benzyl group at one terminus for chemoselective oxime or hydrazone ligation, and a tert-butyl (tBu) ester-protected carboxylic acid at the other for controlled, orthogonal deprotection under mild acidic conditions . The PEG4 spacer (four ethylene glycol units) provides a defined ~18.5 Å extended chain length, imparting aqueous solubility (calculated LogP ~1.8) and conformational flexibility while reducing steric hindrance during conjugation . Supplied at ≥95% purity with storage at −20 °C under dry, light-protected conditions, this compound is a monodisperse, small-molecule linker employed in stepwise bioconjugation workflows for antibody-drug conjugates (ADCs), protein modification, and targeted drug delivery systems .

Why Ald-benzyl-PEG4-CH2 tBu-ester Cannot Be Interchanged with Generic PEG4 Linkers: A Procurement-Driven Structural Analysis


Generic substitution of Ald-benzyl-PEG4-CH2 tBu-ester with other heterobifunctional PEG4 linkers is scientifically inadvisable because three structural features simultaneously determine conjugate architecture, reaction orthogonality, and downstream processing outcomes. First, the aldehyde-benzyl terminus offers distinct reactivity and conjugate stability compared to aliphatic aldehydes (e.g., Ald-CH2-PEG4 derivatives) ; second, the tBu-protected acid enables sequential, protected-intermediate strategies that unprotected carboxylic acids or NHS esters cannot support without side reactions or premature hydrolysis ; and third, the precise PEG4 chain length modulates aqueous solubility (LogP ~1.8) and spatial separation between functional groups, with even single-unit variations (e.g., PEG3 vs. PEG4 vs. PEG5) altering linker flexibility, conjugate hydrodynamic radius, and downstream purification behavior [1]. Substituting any of these parameters without empirical validation risks altered conjugation efficiency, compromised intermediate stability, or divergent pharmacokinetic profiles in the final conjugate. The quantitative evidence below establishes these differentiations explicitly.

Ald-benzyl-PEG4-CH2 tBu-ester Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Aromatic Aldehyde Reactivity: Ald-benzyl-PEG4 vs. Aliphatic Ald-CH2-PEG4 Comparator Analysis

Ald-benzyl-PEG4-CH2 tBu-ester features an aldehyde group directly attached to a benzyl aromatic ring (4-formylphenoxy terminus), whereas the comparator Ald-CH2-PEG4-t-butyl ester contains an aliphatic aldehyde (CH2-CHO terminus) . The aromatic aldehyde exhibits distinct electronic properties (resonance stabilization, lower electrophilicity of the carbonyl carbon) that modulate Schiff base formation and oxime/hydrazone bond stability. While direct kinetic rate constants are not available for these specific compounds, the structural difference is unambiguous: aromatic aldehydes are less prone to oxidation and exhibit different pH-dependent reactivity profiles compared to aliphatic aldehydes [1]. The benzyl spacer also provides UV absorbance (~254–280 nm) for convenient HPLC monitoring during conjugation and purification workflows, a feature absent in aliphatic aldehyde linkers .

Bioconjugation Oxime Ligation Hydrazone Formation Chemoselective Coupling

Orthogonal Protection Strategy: tBu-Ester vs. Unprotected Carboxylic Acid or NHS Ester Comparators

Ald-benzyl-PEG4-CH2 tBu-ester incorporates a tert-butyl ester protecting group on the carboxylic acid terminus, enabling fully orthogonal, sequential conjugation strategies . In contrast, alternative linkers with unprotected carboxylic acids (e.g., Ald-benzoylamide-PEG4-CH2 acid, CAS not specified in source) or pre-activated NHS esters (e.g., Ald-benzoylamide-PEG4-CH2 NHS ester, MW 480.47) lack this protection and cannot be stably stored or manipulated under conditions where the acid would react or the NHS ester would hydrolyze . The tBu ester is stable under neutral and basic conditions but undergoes quantitative deprotection under mild acidic treatment (e.g., TFA, formic acid) to liberate the free carboxylic acid for subsequent amide coupling . This orthogonality permits the aldehyde terminus to be conjugated first while the acid remains protected, then deprotected and activated in a second, independent step.

Orthogonal Conjugation Stepwise Synthesis Protected Intermediates ADC Linker Design

PEG4 Spacer Length Optimization: Ald-benzyl-PEG4 vs. PEG3 and PEG5 Analog Comparators

The PEG4 spacer (four ethylene glycol units, ~18.5 Å extended length) in Ald-benzyl-PEG4-CH2 tBu-ester provides an intermediate spatial separation between the aldehyde and tBu-ester termini. Direct procurement comparators within the same vendor product family include Ald-benzyl-PEG5-CH2 tBu-ester (MW 412.47, five PEG units) and Ald-benzyl-PEG3-CH2 tBu-ester (MW not listed in source, three PEG units) . Literature on PEG linkers in ADC design demonstrates that linker length alters conjugate hydrophilicity (PEG4 LogP ~1.8 ), flexibility (15 rotatable bonds ), and the accessibility of conjugated payloads to their targets [1]. Specifically, longer PEG chains (PEG5) increase hydrodynamic radius and aqueous solubility but may reduce conjugate stability or promote aggregation; shorter chains (PEG3) reduce spatial separation and may increase steric hindrance during conjugation. PEG4 represents a balanced intermediate length frequently selected for antibody-drug conjugates where both solubility and compact conjugate architecture are required [1].

Linker Length Optimization PEG Spacer Steric Hindrance Conjugate Accessibility

Aqueous Solubility Enhancement: PEG4-Containing Linker vs. Non-PEG Alkyl Linker Comparators

Ald-benzyl-PEG4-CH2 tBu-ester exhibits a calculated LogP of approximately 1.8 , reflecting moderate hydrophilicity conferred by the PEG4 spacer (four ethylene glycol units). This value is substantially lower (more hydrophilic) than comparable non-PEG alkyl linkers of similar molecular weight, which typically exhibit LogP values >3.0 and limited aqueous solubility [1]. The PEG spacer increases water solubility in aqueous media, with hydrophilic properties improving as PEG chain length increases [2]. The PEG4 chain length provides sufficient hydrophilicity for aqueous bioconjugation reactions while maintaining adequate organic solubility for synthetic manipulation in DMF or DMSO. This amphiphilic character is essential for conjugating hydrophobic payloads to hydrophilic biomolecules (e.g., antibodies, peptides) without requiring co-solvents that may denature proteins [1].

Aqueous Solubility Hydrophilicity LogP Bioconjugation Compatibility

Purity Specifications and Batch Consistency: ≥95% Purity with Defined Monodispersity

Ald-benzyl-PEG4-CH2 tBu-ester is supplied at ≥95% purity as a monodisperse (single molecular weight) small molecule, not a polydisperse PEG mixture . This contrasts with polydisperse PEG reagents (e.g., PEG2000, PEG5000) that contain a distribution of chain lengths and molecular weights, introducing variability in conjugate stoichiometry and analytical characterization [1]. Monodisperse PEG4 linkers are critical for antibody-drug conjugate (ADC) development because they enable precise drug-to-antibody ratio (DAR) determination by LC-MS and ensure reproducible pharmacokinetic profiles that polydisperse linkers cannot provide [1]. The ≥95% purity specification with defined molecular weight (368.42 g/mol) and CAS registry (2421119-25-5) supports regulatory documentation and technology transfer requirements for preclinical and clinical-stage conjugate programs .

Monodisperse PEG Quality Control Batch Consistency Regulatory Compliance

Ald-benzyl-PEG4-CH2 tBu-ester: Evidence-Based Procurement Scenarios for Bioconjugation and Drug Conjugate Development


Stepwise Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Orthogonal Conjugation

Ald-benzyl-PEG4-CH2 tBu-ester enables sequential, orthogonal conjugation in ADC development. The aldehyde-benzyl group first reacts with aminooxy- or hydrazide-functionalized antibody lysine residues (or engineered sites) to form stable oxime or hydrazone bonds . Because the tBu-protected acid remains inert under these neutral/basic conjugation conditions, the intermediate can be purified and characterized before the second step . Mild acidic deprotection (e.g., TFA or formic acid) then liberates the free carboxylic acid for EDC/NHS-mediated coupling to amine-containing cytotoxic payloads . This orthogonal strategy minimizes side reactions and premature payload activation compared to linkers with unprotected acids or NHS esters, and the monodisperse PEG4 spacer ensures reproducible drug-to-antibody ratio (DAR) determination by LC-MS [1]. The PEG4 length (~18.5 Å) provides sufficient spatial separation to prevent steric interference between antibody and payload while maintaining compact conjugate architecture .

Site-Specific Protein PEGylation with UV-Traceable Conjugate Monitoring

The aromatic aldehyde-benzyl terminus enables site-specific N-terminal or lysine PEGylation of therapeutic proteins under mild conditions (pH 5–7) via oxime or hydrazone bond formation . The benzyl chromophore (UV absorbance ~254–280 nm) provides convenient HPLC monitoring of conjugation efficiency and purification, a feature unavailable with aliphatic aldehyde linkers (e.g., Ald-CH2-PEG4-t-butyl ester) . The tBu-protected acid remains intact during protein conjugation, preventing undesired crosslinking or aggregation that can occur with unprotected acid linkers . After purification of the PEGylated protein, the tBu ester can be deprotected to introduce a free carboxylic acid for subsequent functionalization (e.g., fluorophore labeling, biotinylation) or to modulate surface charge . The PEG4 spacer (LogP ~1.8) maintains aqueous solubility of the conjugate without inducing the immunogenicity concerns associated with high-molecular-weight polydisperse PEG [1].

PROTAC Linker for Ternary Complex Optimization Requiring Defined Spatial Separation

In proteolysis-targeting chimera (PROTAC) development, linker length and composition critically influence ternary complex formation and degradation efficiency . Ald-benzyl-PEG4-CH2 tBu-ester provides a defined PEG4 spacer (~18.5 Å extended length, 15 rotatable bonds) that positions the E3 ligase ligand and target protein ligand at an intermediate separation distance . Literature on PEG4 linkers in PROTACs demonstrates that this chain length (greater than 10 atoms) affords enhanced degradation compared to shorter linkers, while avoiding the excessive flexibility and potential entropic penalties of longer PEG chains (e.g., PEG5, PEG6) . The tBu-protected acid enables stepwise assembly: one ligand can be conjugated via the aldehyde terminus, the intermediate purified, and the second ligand attached after acid deprotection [1]. The monodisperse nature of the compound (Đ = 1.0) ensures that linker length heterogeneity does not confound structure-activity relationship (SAR) analysis .

Nanoparticle and Surface Functionalization with Dual Reactivity for Sequential Modification

Ald-benzyl-PEG4-CH2 tBu-ester is employed for dual-functionalization of nanoparticles, quantum dots, or biosensor surfaces requiring orthogonal, sequential modifications . The aldehyde-benzyl group can first immobilize the linker onto aminooxy- or hydrazide-derivatized surfaces (e.g., glass, silicon, gold) under mild aqueous conditions, forming stable covalent linkages . The PEG4 spacer (LogP ~1.8) provides a hydrophilic, non-fouling layer that minimizes non-specific protein adsorption while presenting the protected acid group for subsequent functionalization [1]. After surface immobilization and washing, the tBu ester is deprotected under acidic conditions, revealing a free carboxylic acid for EDC/NHS-mediated conjugation of secondary ligands (e.g., targeting peptides, fluorescent dyes, or enzymes) . This orthogonal, two-step surface modification protocol is not achievable with linkers lacking the tBu protection, as premature acid reactivity would compromise surface patterning fidelity .

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